![molecular formula C24H28ClN3O3S B2818846 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932344-98-4](/img/structure/B2818846.png)
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-3(4H)-one ring, a chlorobenzyl group, and a cyclohexanecarboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the thieno[3,2-d]pyrimidin-3(4H)-one ring might undergo reactions at the carbonyl groups or the nitrogen atoms .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide”:
Antibacterial Activity
This compound has shown significant antibacterial properties. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one, similar to this compound, exhibit potent activity against various Gram-positive and Gram-negative bacteria. These antibacterial properties make it a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Antifungal Activity
The compound also demonstrates strong antifungal activity. Studies have shown that thieno[3,2-d]pyrimidin-4-one derivatives can effectively inhibit the growth of various fungal species, including Candida albicans. This antifungal potential is crucial for developing treatments for fungal infections, which are increasingly becoming resistant to existing antifungal drugs .
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. Thieno[3,2-d]pyrimidin-4-one derivatives have been found to inhibit the proliferation of cancer cells by interfering with specific cellular pathways. This makes the compound a valuable candidate for developing new anticancer therapies .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are beneficial in treating various inflammatory diseases. By inhibiting specific enzymes and pathways involved in inflammation, it can reduce inflammation and associated symptoms, making it a potential therapeutic agent for conditions like arthritis .
Antiviral Applications
There is evidence that this compound can act against certain viruses. Thieno[3,2-d]pyrimidin-4-one derivatives have shown activity against viral enzymes, which are crucial for viral replication. This antiviral potential is significant for developing new antiviral drugs, especially in the face of emerging viral threats .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Enzyme Inhibition
Thieno[3,2-d]pyrimidin-4-one derivatives, including this compound, have been found to inhibit various enzymes. This enzyme inhibition can be leveraged in drug development for diseases where specific enzyme activity needs to be controlled or reduced .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. It can be used as a pesticide or fungicide due to its antibacterial and antifungal properties. This can help in protecting crops from various pests and diseases, contributing to better agricultural yields .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-15(2)26-22(29)18-8-6-16(7-9-18)13-28-23(30)21-20(10-11-32-21)27(24(28)31)14-17-4-3-5-19(25)12-17/h3-5,10-12,15-16,18H,6-9,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXOZHTXVSNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

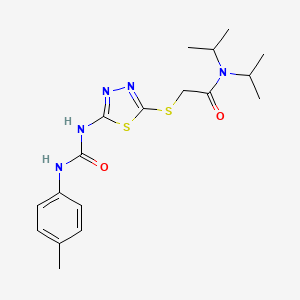
![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)
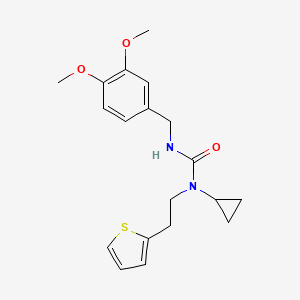
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
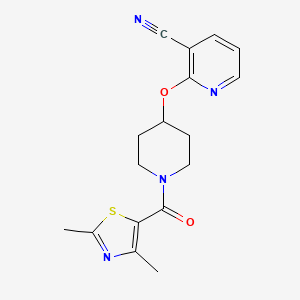
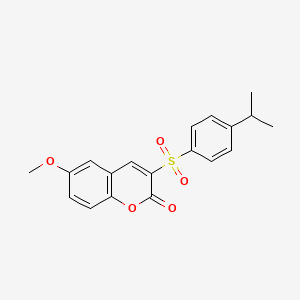
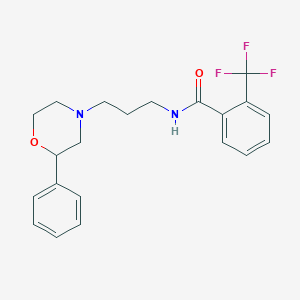
![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)